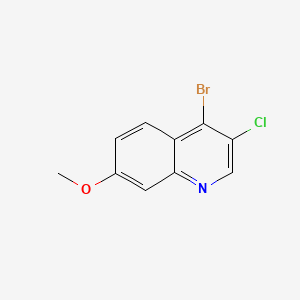

4-Bromo-3-chloro-7-methoxyquinoline

Description

Properties

IUPAC Name |

4-bromo-3-chloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-9(4-6)13-5-8(12)10(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUVEBXTLZJXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672645 | |

| Record name | 4-Bromo-3-chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208452-88-3 | |

| Record name | 4-Bromo-3-chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-chloro-7-methoxyquinoline (CAS No. 1208452-88-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-7-methoxyquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and organic synthesis. This document delineates a plausible multi-step synthetic pathway, details established experimental protocols for its preparation, and offers an in-depth analysis of its structural and spectroscopic characteristics. The unique substitution pattern of this molecule imparts specific reactivity and potential biological activity, positioning it as a valuable building block for the development of novel therapeutic agents and functional materials. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Quinoline derivatives exhibit a broad spectrum of therapeutic properties, including antimalarial, anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The strategic functionalization of the quinoline core with various substituents, such as halogens and methoxy groups, allows for the fine-tuning of its physicochemical and pharmacological properties. This compound is a prime example of a highly functionalized quinoline with potential as a versatile intermediate in the synthesis of complex molecular architectures.[4]

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₀H₇BrClNO and a molecular weight of approximately 272.53 g/mol .[4] The molecule features a planar, aromatic quinoline core with a bromine atom at the 4-position, a chlorine atom at the 3-position, and a methoxy group at the 7-position.[4] The presence of both bromine and chlorine atoms, along with the electron-donating methoxy group, creates a unique electronic and steric environment that dictates its reactivity and potential biological interactions.[4]

Theoretical calculations suggest that the quinoline ring system maintains a high degree of planarity, which is crucial for its aromatic character and potential for π-π stacking interactions.[4] The electronegative halogen substituents induce a polarized electronic distribution within the ring, influencing its susceptibility to nucleophilic and electrophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1208452-88-3 | [5] |

| Molecular Formula | C₁₀H₇BrClNO | [5] |

| Molecular Weight | 272.53 g/mol | [5] |

| Appearance | Light brown solid (predicted) | [6] |

| Boiling Point | 358.8 ± 37.0 °C (Predicted) | [6] |

| Density | 1.613 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 1.29 ± 0.38 (Predicted) | [6] |

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step sequence, commencing with the construction of the quinoline core, followed by sequential halogenation. The proposed synthetic route is outlined below and is based on well-established organic transformations.

Step 1: Synthesis of 4-Hydroxy-7-methoxyquinoline

The initial step involves the construction of the quinoline core via the Gould-Jacobs reaction, a robust method for preparing 4-hydroxyquinolines.[7][8] This reaction proceeds through the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization.[7]

Protocol:

-

A mixture of 3-methoxyaniline and diethyl ethoxymethylenemalonate is heated at 100-140°C to facilitate the initial condensation and formation of the anilidomethylenemalonate intermediate.[9]

-

The intermediate is then subjected to thermal cyclization in a high-boiling solvent, such as diphenyl ether, at approximately 250°C.[9]

-

The resulting ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is saponified using an aqueous solution of sodium hydroxide.[7]

-

Subsequent acidification and decarboxylation yield the desired 4-hydroxy-7-methoxyquinoline.[7] A patent for a similar process describes refluxing the cyclization product with aqueous sodium hydroxide, followed by acidification to precipitate the 4-hydroxyquinoline derivative.[10]

Step 2: Synthesis of 3-Chloro-4-hydroxy-7-methoxyquinoline

The second step involves the regioselective chlorination of the 4-hydroxy-7-methoxyquinoline intermediate at the 3-position.

Protocol:

-

4-Hydroxy-7-methoxyquinoline is dissolved in a suitable solvent mixture, such as glacial acetic acid and N,N-dimethylformamide (DMF).[4]

-

The solution is cooled to a low temperature, and N-chlorosuccinimide (NCS) is added portion-wise.[4]

-

The reaction is stirred at a controlled low temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, typically by pouring it into water and collecting the precipitated product by filtration.

Step 3: Synthesis of this compound

The final step is the conversion of the 4-hydroxy group to a bromine atom. This can be achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or tribromooxyphosphorus.[4]

Protocol:

-

3-Chloro-4-hydroxy-7-methoxyquinoline is suspended in a suitable solvent.

-

Tribromooxyphosphorus is added, and the mixture is heated at a controlled temperature.[4] Careful management of the reaction temperature is crucial to optimize the yield and purity of the final product.[4]

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is carefully quenched, for example, by pouring it onto ice. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Position | Predicted ¹H Shift | Predicted ¹³C Shift | Notes |

| H-2 | ~8.8 | ~150 | Singlet, downfield due to adjacent nitrogen and halogens. |

| H-5 | ~7.8 | ~128 | Doublet, influenced by the methoxy group. |

| H-6 | ~7.2 | ~118 | Doublet of doublets. |

| H-8 | ~7.5 | ~105 | Doublet, upfield due to the methoxy group. |

| -OCH₃ | ~3.9 | ~56 | Singlet. |

| C-2 | - | ~150 | |

| C-3 | - | ~125 | Downfield shift due to chlorine. |

| C-4 | - | ~140 | Downfield shift due to bromine. |

| C-4a | - | ~148 | |

| C-5 | - | ~128 | |

| C-6 | - | ~118 | |

| C-7 | - | ~160 | Downfield shift due to methoxy group. |

| C-8 | - | ~105 | |

| C-8a | - | ~122 | |

| -OCH₃ | - | ~56 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted Infrared Absorption Bands

| Functional Group | Frequency Range (cm⁻¹) | Vibrational Mode | Source |

| Aromatic C-H | 3100-3000 | Stretching | [4] |

| C-H (in -OCH₃) | 3000-2850 | Stretching | [4] |

| Aromatic C=C | 1600-1450 | Stretching | [4] |

| C-O (-OCH₃) | 1275-1200 | Asymmetric Stretching | [4] |

| C-O (-OCH₃) | 1075-1020 | Symmetric Stretching | [4] |

| C-Cl | 800-600 | Stretching | [11] |

| C-Br | 690-515 | Stretching | [11] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.[4]

The molecular ion peak (M⁺) is expected to appear as a cluster of peaks at m/z 271, 273, 275, and 277. The fragmentation pattern is likely to involve the loss of the halogen atoms and the methyl group from the methoxy substituent.

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy this compound | 1208452-88-3 [smolecule.com]

- 5. CAS 1208452-88-3 | 4H07-D-04 | MDL MFCD13619692 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. This compound | 1208452-88-3 [chemicalbook.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. ablelab.eu [ablelab.eu]

- 10. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 11. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-3-chloro-7-methoxyquinoline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its derivatives have proven to be prolific scaffolds for the development of therapeutic agents with a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5][6] The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and biological properties, making it a privileged structure in drug discovery.

This guide provides a detailed technical exploration of a specific, highly functionalized derivative: 4-Bromo-3-chloro-7-methoxyquinoline . We will delve into its molecular architecture, the analytical methodologies required for its structural confirmation, its synthesis, and its potential as a versatile building block for novel therapeutic agents. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of complex heterocyclic compounds.

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₀H₇BrClNO.[1][7] Its structure is characterized by a quinoline backbone substituted with a bromine atom at the 4-position, a chlorine atom at the 3-position, and a methoxy group at the 7-position.[1] These substitutions create a unique electronic and steric profile that dictates its reactivity and potential biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[7] |

| CAS Number | 1208452-88-3 | Echemi[8], PubChem[7] |

| Molecular Formula | C₁₀H₇BrClNO | Smolecule[1], PubChem[7] |

| Molecular Weight | 272.53 g/mol | Smolecule[1] |

| Exact Mass | 270.93995 Da | PubChem[7] |

| Appearance | Light brown or white to pale yellow solid | ChemicalBook[9], ChemBK[10] |

| Boiling Point (Predicted) | 358.8 ± 37.0 °C | ChemicalBook[9] |

| Density (Predicted) | 1.613 ± 0.06 g/cm³ | ChemicalBook[9] |

| pKa (Predicted) | 1.29 ± 0.38 | ChemicalBook[9] |

| SMILES | COC1=CC2=NC=C(C(=C2C=C1)Br)Cl | PubChem[7] |

| InChIKey | AXUVEBXTLZJXMK-UHFFFAOYSA-N | Echemi[8], PubChem[7] |

Synthesis Pathway: A Strategic Approach

The synthesis of this compound is typically achieved through a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and high yield.[1] The causality behind this specific pathway lies in the need to introduce the substituents in a controlled manner, starting with the less reactive positions and proceeding to the more challenging transformations.

Step-by-Step Synthetic Protocol

Step 1: Chlorination of 4-hydroxy-7-methoxyquinoline

-

Rationale: The initial step involves the electrophilic chlorination of the precursor, 4-hydroxy-7-methoxyquinoline. N-chlorosuccinimide (NCS) is selected as the chlorinating agent due to its mild nature, which helps prevent over-chlorination and side reactions. The reaction is performed at low temperatures to control its exothermicity and improve selectivity.

-

Procedure: A mixture of glacial acetic acid and N,N-dimethylformamide (DMF) is used as the solvent system. 4-hydroxy-7-methoxyquinoline is dissolved, and the solution is cooled. N-chlorosuccinimide is then added portion-wise while maintaining a low temperature to yield the chlorinated intermediate, 3-chloro-4-hydroxy-7-methoxyquinoline.[1]

Step 2: Bromination of the Chlorinated Intermediate

-

Rationale: The final step is a bromination reaction that also converts the hydroxyl group at the 4-position into a bromine atom. Tribromooxyphosphorus (POBr₃) is a powerful reagent for this type of transformation. Careful temperature management is critical to optimize the yield and purity of the final product.

-

Procedure: The 3-chloro-4-hydroxy-7-methoxyquinoline intermediate is treated with tribromooxyphosphorus in a suitable solvent mixture.[1] The reaction is conducted under controlled temperature conditions to produce this compound.[1]

Step 3: Purification

-

Rationale: A straightforward workup and purification process is essential for isolating the product with acceptable purity for subsequent applications. This often involves precipitation and filtration, which is a scalable and cost-effective method.

-

Procedure: The reaction mixture is cooled and carefully quenched, often by pouring it into ice water. The pH is then adjusted with an alkali solution (e.g., sodium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to yield the final compound.[1]

Caption: Synthetic workflow for this compound.

Structural Elucidation: A Multi-technique Approach

Confirming the precise molecular structure of a newly synthesized compound is a critical, self-validating process. A combination of spectroscopic techniques is employed, with each method providing complementary pieces of information that, when integrated, create an unambiguous structural assignment.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated molecules like this compound, MS is particularly powerful because the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) create a highly characteristic molecular ion cluster, which serves as an immediate validation of the elemental composition.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A distinct cluster of peaks will appear around m/z 272, 274, and 276, reflecting the different combinations of Br and Cl isotopes.[1] The relative intensities of these peaks provide a unique fingerprint for a compound containing one bromine and one chlorine atom.[1]

-

Loss of Halogens: A primary fragmentation pathway for halogenated aromatics is the loss of the halogen atoms.[1] Expect to see fragment ions corresponding to the loss of a bromine radical (M-79/81) and the loss of a chlorine radical (M-35/37).[1]

-

Methoxy Group Fragmentation: The methoxy group can fragment via the loss of a methyl radical (•CH₃, 15 mass units) or a formaldehyde molecule (CH₂O, 30 mass units).[1]

-

Quinoline Core: The quinoline ring itself is relatively stable and will likely remain intact during initial fragmentation steps.[1]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The resulting spectrum is then analyzed for the molecular ion cluster and characteristic fragment peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. ¹H NMR identifies the number and electronic environment of protons, while ¹³C NMR reveals the structure of the carbon backbone. The electron-withdrawing effects of the halogen substituents and the electron-donating effect of the methoxy group cause predictable shifts in the resonance frequencies of nearby nuclei, allowing for precise assignment of each atom within the structure.[1]

Expected Spectral Features:

-

¹H NMR:

-

Methoxy Protons: A characteristic singlet peak is expected around 3.6-4.0 ppm, corresponding to the three equivalent protons of the -OCH₃ group.[1]

-

Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm). Their chemical shifts and coupling patterns will be complex due to the influence of the substituents. The electron-withdrawing bromine and chlorine atoms will generally shift nearby protons downfield (to a higher ppm value).[1]

-

-

¹³C NMR:

-

Methoxy Carbon: A signal for the methoxy carbon will appear upfield, typically around 55-56 ppm.[1]

-

Aromatic Carbons: The ten carbons of the quinoline ring will appear in the aromatic region (100-160 ppm). The carbons directly attached to the electronegative halogens (C3 and C4) will have their chemical shifts significantly affected.[1]

-

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C spectra. Further 2D NMR experiments (like COSY and HSQC) can be performed to definitively assign proton-proton and proton-carbon correlations.

-

Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain high-resolution spectra for analysis.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each type of bond vibrates at a characteristic frequency, and when infrared radiation corresponding to that frequency is absorbed, it provides a signature for that bond.

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

| Aromatic C-H | 3000-3100 | Stretching vibrations |

| Aromatic C=C | 1500-1600 | Ring stretching |

| Aromatic C=N | 1580-1620 | Quinoline ring stretching |

| Methoxy C-O | 1200-1300 | C-O stretching |

| C-Cl | 700-800 | Carbon-chlorine bond stretching |

| C-Br | 600-700 | Carbon-bromine bond stretching |

| (Source: Smolecule[1]) |

Biological Significance and Applications in Drug Discovery

The strategic placement of halogen and methoxy groups on the quinoline scaffold makes this compound a compound of significant interest for drug discovery.[1]

-

Scaffold for Novel Therapeutics: This compound serves as a valuable intermediate or building block for synthesizing more complex molecules.[1][8] The halogen atoms at the 3- and 4-positions are particularly useful as they can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups and the construction of extensive chemical libraries for screening.[1]

-

Potential Biological Activity: Quinoline derivatives are well-established as having potent biological activities.[5] Preliminary investigations into this compound suggest it may possess antimicrobial and anticancer properties, making it a candidate for further development in these areas.[1][3]

-

Structure-Activity Relationship (SAR) Insights: The substituents play a crucial role in the molecule's potential efficacy:

-

Halogens (Bromo and Chloro): The introduction of halogens can enhance lipophilicity, which may improve membrane permeability and bioavailability. They can also participate in halogen bonding, a specific type of non-covalent interaction that can be critical for drug-target binding. The presence of bromine, in particular, has been used as a strategy in drug design to increase therapeutic activity.[11]

-

Methoxy Group: The methoxy group can influence solubility and act as a hydrogen bond acceptor, potentially improving interactions with biological targets.

-

Conclusion

This compound is a highly functionalized heterocyclic compound with a precisely defined molecular structure. Its architecture, confirmed through a synergistic application of mass spectrometry and NMR spectroscopy, presents a unique combination of electronic and steric properties. The presence of versatile halogen handles and a modulating methoxy group makes it a promising and strategically important scaffold for medicinal chemists. This guide has outlined the key technical aspects of its structure, synthesis, and analysis, providing a foundational resource for researchers aiming to leverage this molecule in the design and development of next-generation therapeutic agents.

References

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties . MDPI. Available at: [Link]

-

Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus . PubMed. Available at: [Link]

-

This compound | C10H7BrClNO | CID 45925756 . PubChem. Available at: [Link]

-

Biological Activities of Quinoline Derivatives . ResearchGate. Available at: [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule . Biointerface Research in Applied Chemistry. Available at: [Link]

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity . MDPI. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . PubMed Central. Available at: [Link]

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines . PMC - NIH. Available at: [Link]

- Synthesis method of 7-bromo-6-chloro-4 (3H) - Google Patents. Google Patents.

-

2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde . MDPI. Available at: [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study . Arabian Journal of Chemistry. Available at: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design . Journal of Medical Science. Available at: [Link]

-

4-Bromo-3-chloro-6-methoxyquinoline . ChemBK. Available at: [Link]

-

Bromo pattern in Mass Spectrometry . YouTube. Available at: [Link]

-

Supplementary Information . Beilstein Journals. Available at: [Link]

-

Supporting Information . Royal Society of Chemistry. Available at: [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES . Novelty Journals. Available at: [Link]

-

4-Bromo-8-methoxyquinoline . PMC - NIH. Available at: [Link]

-

Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate . ACS Publications. Available at: [Link]

Sources

- 1. Buy this compound | 1208452-88-3 [smolecule.com]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C10H7BrClNO | CID 45925756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. This compound | 1208452-88-3 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. jms.ump.edu.pl [jms.ump.edu.pl]

An In-depth Technical Guide to 4-Bromo-3-chloro-7-methoxyquinoline

This guide provides a comprehensive technical overview of 4-Bromo-3-chloro-7-methoxyquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and potential applications.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3][4] Its versatile structure allows for a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2][3][4] The strategic placement of substituents on the quinoline ring can significantly modulate its physicochemical properties and biological efficacy. This compound is a prime example of a polysubstituted quinoline, where the presence of two different halogens and a methoxy group offers a unique combination of electronic and steric features. This guide delves into the chemical identity, synthesis, and known attributes of this promising compound.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The IUPAC name for the compound of interest is This compound .[5]

dot graph "4_Bromo_3_chloro_7_methoxyquinoline_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=45925756&t=l", imagescale=true, label=""]; "this compound" [shape=plaintext, fontcolor="#202124", fontsize=12]; } Structure of this compound.

Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 1208452-88-3 | [5] |

| Molecular Formula | C₁₀H₇BrClNO | [5] |

| Molecular Weight | 272.52 g/mol | [5] |

| Appearance | Light brown solid | [6] |

| Boiling Point (Predicted) | 358.8 ± 37.0 °C | [6] |

| Density (Predicted) | 1.613 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 1.29 ± 0.38 | [6] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity.[7] The general synthetic strategy involves the initial formation of a chlorinated quinoline precursor, followed by a subsequent bromination step.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} General synthetic workflow for this compound.

Step 1: Synthesis of 3-Chloro-4-hydroxy-7-methoxyquinoline

The initial step involves the regioselective chlorination of 4-hydroxy-7-methoxyquinoline at the 3-position.

Protocol:

-

In a suitable reaction vessel, a mixture of glacial acetic acid and N,N-dimethylformamide (DMF) is prepared as the solvent system.

-

4-hydroxy-7-methoxyquinoline is dissolved in the solvent mixture.

-

The solution is cooled to a low temperature to control the reactivity of the chlorinating agent.

-

N-chlorosuccinimide (NCS) is added portion-wise to the reaction mixture. The use of NCS is advantageous as it is a solid and easy-to-handle source of electrophilic chlorine.

-

The reaction is stirred at a controlled low temperature until the starting material is consumed, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude 3-chloro-4-hydroxy-7-methoxyquinoline.

Step 2: Synthesis of this compound

The second step is a halogen exchange reaction where the hydroxyl group at the 4-position of the intermediate is replaced by a bromine atom.

Protocol:

-

The crude 3-chloro-4-hydroxy-7-methoxyquinoline from the previous step is dissolved in a suitable solvent mixture.

-

Tribromooxyphosphorus (POBr₃) is added to the solution. This reagent serves as the bromine source and also facilitates the conversion of the hydroxyl group into a better leaving group.

-

The reaction temperature is carefully controlled, as this step is crucial for optimizing the yield and purity of the final product.[7]

-

The reaction is monitored for completion.

-

The workup procedure typically involves pouring the reaction mixture into ice water to quench the excess reagent, followed by neutralization with a base to precipitate the crude product.[7]

Purification

The crude this compound can be purified by standard laboratory techniques. A common method involves filtration of the precipitated solid, followed by washing with water.[8] For higher purity, recrystallization from a suitable solvent or column chromatography can be employed.

Structural Elucidation and Characterization

The confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[7]

-

Expected Molecular Ion Peaks: m/z 271, 273, 275 (corresponding to different isotopic combinations).

The fragmentation pattern in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms.[7]

-

Expected Fragmentation:

-

Loss of Br: m/z 192, 194

-

Loss of Cl: m/z 236, 238

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Potential Applications in Drug Discovery and Research

This compound serves as a valuable building block in the synthesis of more complex molecules and as a scaffold for the development of new therapeutic agents.[7]

Anticancer Activity

Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms such as inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization.[9][10][11] Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology drug development.[7] The presence of halogens can enhance the lipophilicity and membrane permeability of the molecule, potentially improving its bioavailability and efficacy.

Antimicrobial Properties

The quinoline core is also a well-known pharmacophore in antimicrobial agents.[12] Studies have indicated that this compound exhibits activity against various bacterial strains, suggesting its potential utility in the development of new antimicrobial drugs to combat the growing challenge of antibiotic resistance.[7][12]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Halogenated aromatic compounds should be handled with care, as they can be irritants and may have long-term health effects.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin and eyes.[13][15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.[16]

Conclusion

This compound is a synthetically accessible and versatile compound with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern provides a platform for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers and drug development professionals. Further detailed biological evaluation and optimization of its structure could lead to the discovery of new and effective therapeutic agents.

References

-

PubChem. This compound | C10H7BrClNO | CID 45925756. National Center for Biotechnology Information. [Link]

-

New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. [Link]

-

ResearchGate. (2026, January 1). (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. [Link]

-

Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, M. E. (2021). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 26(11), 3169. [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. [Link]

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

-

ResearchGate. (2025, August 8). (PDF) Biological Activities of Quinoline Derivatives. [Link]

-

National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products - PMC. [Link]

-

RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

Springer. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. [Link]

-

Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene - Organic Syntheses Procedure. [Link]

-

Bentham Science. (n.d.). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. [Link]

Sources

- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 2. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 3. carlroth.com [carlroth.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H7BrClNO | CID 45925756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1208452-88-3 [chemicalbook.com]

- 7. Buy this compound | 1208452-88-3 [smolecule.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. chemos.de [chemos.de]

- 15. nj.gov [nj.gov]

- 16. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-3-chloro-7-methoxyquinoline

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-bromo-3-chloro-7-methoxyquinoline, a substituted quinoline of interest to researchers and professionals in drug development. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Consequently, the precise and unambiguous structural elucidation of novel quinoline analogues is paramount. ¹³C NMR spectroscopy offers a powerful, non-destructive method to map the carbon framework of such molecules, providing invaluable insights into their electronic structure and substitution patterns.[2]

This document moves beyond a simple recitation of data. It is structured to provide a field-proven, expert-level perspective on how to approach the ¹³C NMR analysis of a complex, polysubstituted heterocyclic system for which a reference spectrum may not be readily available. We will delve into the causal electronic effects of each substituent, build a predicted spectrum from first principles, and outline a rigorous experimental protocol to validate this prediction.

Foundational Principles: Deconstructing the Electronic Landscape

The ¹³C chemical shift of each carbon atom in this compound is a direct reflection of its local electronic environment. This environment is primarily dictated by the inherent electronic structure of the parent quinoline ring system and is subsequently perturbed by the inductive and resonance effects of the bromo, chloro, and methoxy substituents.

The Unsubstituted Quinoline Scaffold

The quinoline ring system is a bicyclic aromatic heterocycle, and its ¹³C NMR spectrum serves as our baseline. The carbons of the pyridine ring are generally more deshielded (appear at higher ppm values) than those of the benzene ring due to the electronegativity of the nitrogen atom.

Substituent Effects on Aromatic Systems

To predict the chemical shifts in our target molecule, we must understand how each substituent electronically influences an aromatic ring. These effects are generally additive, though steric interactions in polysubstituted systems can sometimes lead to deviations.

-

Chloro and Bromo Groups: As halogens, both chlorine and bromine are electronegative and exert an electron-withdrawing inductive effect (-I), which deshields nearby carbons. Conversely, they possess lone pairs of electrons that can be donated into the aromatic π-system via resonance (+R), which would shield the ortho and para carbons. For chlorine, the inductive effect typically dominates.[3] For bromine, a phenomenon known as the "heavy atom effect" can lead to increased shielding of the directly attached (ipso) carbon, an effect that runs counter to simple electronegativity considerations.[4][5]

-

Methoxy Group: The oxygen atom of the methoxy group is highly electronegative, leading to an inductive withdrawal of electron density from the attached carbon. However, the resonance effect of the oxygen lone pairs is a powerful electron-donating (+R) effect, which significantly shields the ortho and para carbons.[6] The methoxy carbon itself typically appears in the 55-62 ppm range.[7]

Below is a diagram illustrating the structure of this compound with the standard IUPAC numbering for the quinoline ring system.

Caption: ¹³C NMR Analysis Workflow.

Conclusion

The ¹³C NMR analysis of this compound presents a compelling case study in the structural elucidation of complex heterocyclic molecules. While the absence of a reference spectrum necessitates a predictive approach, a thorough understanding of the electronic effects of the substituents on the quinoline scaffold allows for a robust and scientifically sound interpretation of the expected data. By combining a carefully constructed theoretical prediction with a rigorous and self-validating experimental protocol, researchers and drug development professionals can confidently determine the structure of this and other novel quinoline derivatives, thereby accelerating the drug discovery process.

References

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

(n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

(n.d.). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxyquinoline. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). Retrieved from [Link]

-

Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloroquinoline. Retrieved from [Link]

-

(2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

Sources

- 1. 6-Methoxyquinoline(5263-87-6) 13C NMR spectrum [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Antimicrobial Properties of 4-Bromo-3-chloro-7-methoxyquinoline

Abstract

The relentless emergence of multidrug-resistant pathogens constitutes a formidable challenge to global health, necessitating an urgent and sustained effort in the discovery and development of novel antimicrobial agents. The quinoline scaffold has historically proven to be a privileged structure in medicinal chemistry, forming the backbone of numerous successful antibacterial and antimalarial drugs. This technical guide provides a comprehensive exploration of a specific, promising derivative: 4-Bromo-3-chloro-7-methoxyquinoline. While direct experimental data on this particular molecule is nascent, this document, intended for researchers, scientists, and drug development professionals, will synthesize existing knowledge on analogous structures to build a robust framework for its investigation. We will delve into its physicochemical properties, outline detailed, field-proven methodologies for the rigorous evaluation of its antimicrobial and cytotoxic profiles, and discuss the anticipated structure-activity relationships that underpin its therapeutic potential. This guide is designed not as a rigid protocol, but as a foundational blueprint to empower researchers to unlock the potential of this and similar halogenated quinoline derivatives.

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of antimicrobial drug development. Its historical significance is exemplified by the discovery of nalidixic acid, the progenitor of the vast and highly successful fluoroquinolone class of antibiotics. These agents exert their bactericidal effects by targeting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and leading to cell death. The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties, including spectrum of activity, potency, and pharmacokinetic profile.

The introduction of halogen atoms, such as bromine and chlorine, into the quinoline ring has been shown to significantly modulate biological activity. Halogenation can influence a molecule's lipophilicity, electronic distribution, and binding affinity for its molecular targets, often leading to enhanced antimicrobial potency. Furthermore, the methoxy group at the 7-position is a common feature in many biologically active quinolines, potentially influencing solubility and metabolic stability. The combination of these structural motifs in this compound suggests a compound with a high potential for potent antimicrobial activity, warranting a thorough and systematic investigation.

Physicochemical Characterization of this compound

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to its development. For this compound, these properties will dictate its solubility, membrane permeability, and ultimately, its bioavailability and efficacy.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClNO | PubChem |

| Molecular Weight | 272.53 g/mol | PubChem |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Predicted to have low aqueous solubility | General knowledge |

| Lipophilicity (LogP) | Predicted to be moderately lipophilic | General knowledge |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, 4-hydroxy-7-methoxyquinoline. The following is a plausible and established synthetic route based on known chemical transformations of the quinoline scaffold.

Synthesis of the Precursor: 4-hydroxy-7-methoxyquinoline

The synthesis of the key intermediate, 4-hydroxy-7-methoxyquinoline, can be achieved through a Conrad-Limpach reaction or a Gould-Jacobs reaction. A common approach involves the reaction of 3-methoxyaniline with diethyl malonate, followed by cyclization at high temperature.

Chlorination and Bromination

Once 4-hydroxy-7-methoxyquinoline is obtained, the synthesis of the final compound involves two key halogenation steps. The hydroxyl group at the 4-position is first converted to a chloro group, a common transformation in quinoline chemistry, often achieved using reagents such as phosphorus oxychloride (POCl₃). Subsequent regioselective bromination at the 3-position would yield the target molecule. The precise conditions for this bromination would need to be carefully optimized to ensure the desired regioselectivity.

Methodologies for Evaluating Antimicrobial Potential

A rigorous and standardized evaluation of the antimicrobial properties of this compound is paramount. The following experimental protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide a comprehensive assessment of the compound's efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

-

Incubate the broth culture at the appropriate temperature (typically 35-37°C) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

Diagram of MIC Assay Workflow

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a subsequent step after the MIC assay.

-

Subculturing from MIC Plate:

-

Following the determination of the MIC, select the wells from the MIC plate that show no visible growth.

-

Aseptically transfer a small aliquot (e.g., 10 µL) from each of these wells onto an appropriate agar medium.

-

-

Incubation:

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

-

Evaluation of Cytotoxicity: A Critical Step in Drug Development

While potent antimicrobial activity is a primary goal, a successful drug candidate must also exhibit an acceptable safety profile. Cytotoxicity assays are essential to assess the potential for a compound to damage mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol for MTT Cytotoxicity Assay

-

Cell Culture and Seeding:

-

Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in the appropriate growth medium.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the existing medium in the wells with the medium containing the compound dilutions.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting a dose-response curve.

-

Diagram of MTT Assay Workflow

Caption: Workflow for the determination of cytotoxicity using the MTT assay.

Predicted Antimicrobial Activity and Structure-Activity Relationships

While specific data for this compound is not yet publicly available, we can infer its potential activity based on studies of structurally related compounds.

-

Halogenation: The presence of both bromine and chlorine is anticipated to enhance antimicrobial activity. Studies on other halogenated quinolines have demonstrated potent activity against a range of bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The position of the halogens is critical; in this case, the 3-chloro and 4-bromo substitutions on the pyridine ring are likely to significantly influence the molecule's interaction with its target enzymes.

-

Methoxy Group: The 7-methoxy group is a common feature in many antimicrobial quinolines. It can influence the compound's pharmacokinetic properties and may contribute to target binding. Research on 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides has shown that this moiety is compatible with potent antimicrobial activity, with some derivatives exhibiting high efficacy against E. coli and C. albicans.[1][2]

-

Expected Spectrum of Activity: Based on the general activity profile of quinolones, this compound is expected to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy against fungal pathogens is also a possibility and should be investigated.

Postulated Mechanism of Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the covalent complex between these enzymes and cleaved DNA, quinolones introduce double-strand breaks into the bacterial chromosome, ultimately leading to cell death. It is highly probable that this compound will share this mechanism of action.

Diagram of Quinolone Mechanism of Action

Sources

4-Bromo-3-chloro-7-methoxyquinoline as an intermediate in drug formulation

An In-depth Technical Guide to 4-Bromo-3-chloro-7-methoxyquinoline as a Core Intermediate in Drug Formulation

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1] Its versatile biological activity profile, which includes anticancer, antimicrobial, and antimalarial properties, makes it a privileged structure in drug discovery.[1][2][3][4][5] This guide focuses on a key derivative, This compound , a strategically functionalized intermediate designed for efficient elaboration into complex, high-value pharmaceutical agents. We will dissect its molecular characteristics, provide validated protocols for its synthesis and purification, and, most critically, explain the chemical logic behind its application as a versatile building block in the formulation of targeted therapies, particularly kinase inhibitors. This document serves as a practical and theoretical resource for professionals engaged in the synthesis and development of novel quinoline-based pharmaceuticals.

Molecular Profile and Physicochemical Properties

This compound (CAS: 1208452-88-3) is a heterocyclic aromatic compound built upon a bicyclic quinoline core, which consists of a benzene ring fused to a pyridine ring.[6] The molecule's utility in drug synthesis is derived from its specific substitution pattern:

-

4-Bromo Group: This is the primary reactive site. The bromine atom is an excellent leaving group, making the C4 position susceptible to nucleophilic aromatic substitution (SNAr). This is a pivotal reaction for coupling the quinoline core with various amine-containing side chains, a common structural motif in kinase inhibitors.

-

3-Chloro Group: The electron-withdrawing nature of the chlorine atom modulates the electronic properties of the pyridine ring, influencing the reactivity at the C4 position and potentially contributing to the biological activity of the final drug molecule.[6]

-

7-Methoxy Group: This electron-donating group on the benzene ring can influence the molecule's solubility, metabolic stability, and hydrogen bonding interactions within a target protein's binding pocket.[6]

The planar aromatic nature of the quinoline scaffold is largely maintained, with theoretical calculations indicating minimal deviation from coplanarity.[6]

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClNO | [6][7] |

| Molecular Weight | 272.53 g/mol | [6][7] |

| Appearance | Light brown to pale yellow solid | [8][9] |

| Predicted Boiling Point | 358.8 ± 37.0 °C | [8] |

| Predicted Density | 1.613 ± 0.06 g/cm³ | [8] |

| SMILES | COC1=CC2=NC=C(C(=C2C=C1)Br)Cl | [7] |

| InChIKey | AXUVEBXTLZJXMK-UHFFFAOYSA-N | [7] |

Spectroscopic Characterization

-

Mass Spectrometry (MS): Analysis reveals a characteristic molecular ion peak cluster at m/z 272/274/276.[6] This isotopic pattern is definitive for a compound containing one bromine atom (¹⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio).[6] Dominant fragmentation pathways include the loss of the halogen atoms.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra show distinct chemical shifts for the aromatic protons, influenced by the electronic effects of the halogen and methoxy substituents.[6] The methoxy group protons typically present as a singlet around 3.6-4.0 ppm.[6]

Strategic Synthesis of the Intermediate

The synthesis of this compound is a well-defined, multi-step process that begins with a commercially available precursor. The chosen pathway is designed for regiochemical control and high conversion. The overall workflow involves a chlorination followed by a hydroxy-to-bromo conversion.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 1208452-88-3 [smolecule.com]

- 7. This compound | C10H7BrClNO | CID 45925756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1208452-88-3 [chemicalbook.com]

- 9. 4-Bromo-3-chloro-6-methoxyquinoline [chembk.com]

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3-chloro-7-methoxyquinoline

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-Bromo-3-chloro-7-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining the bioavailability and therapeutic efficacy of a compound, this document details the necessary theoretical background, experimental protocols, and analytical methodologies to establish a robust solubility assessment. While specific experimental solubility values for this compound are not widely published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to determine its solubility in various organic and aqueous media. The protocols herein are designed to be self-validating, emphasizing scientific integrity and causality behind experimental choices.

Introduction: The Significance of a Solubility Profile

The journey of a potential drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone. It dictates the maximum concentration a compound can achieve in a solution, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, with its heterocyclic aromatic structure, presents a classic case for careful solubility evaluation. Its anticipated low aqueous solubility, a common trait for quinoline derivatives, necessitates a thorough investigation to inform formulation strategies and predict its in vivo behavior.[1][2][3][4]

This guide will navigate the user through the essential steps of building a comprehensive solubility profile, from understanding the compound's intrinsic properties to executing detailed experimental protocols and analyzing the results.

Physicochemical Characterization of this compound

A molecule's structure is the primary determinant of its solubility. This compound is a solid, light brown compound with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClNO | [1][5] |

| Molecular Weight | 272.53 g/mol | [1][5] |

| Predicted logP | 2.5 - 4.0 | [1] |

| Predicted pKa | 1.29 ± 0.38 | [6] |

The predicted octanol-water partition coefficient (logP) in the range of 2.5 to 4.0 suggests that this compound is a moderately to highly lipophilic compound.[1] This inherent lipophilicity, conferred by the aromatic quinoline core and the halogen substituents, is expected to result in limited solubility in aqueous solutions and enhanced solubility in organic solvents.[1] The predicted acidic pKa value is noteworthy and suggests that the compound's aqueous solubility will be pH-dependent.[2][3][4] As a weak base, the quinoline nitrogen can be protonated at acidic pH, leading to an increase in aqueous solubility.[2]

Qualitative and Predicted Solubility

Based on its structural features and the general behavior of quinoline derivatives, the following qualitative solubility profile can be anticipated:

-

Aqueous Solubility: Limited. Quinoline itself is only slightly soluble in cold water.[7]

-

Organic Solvent Solubility: Enhanced. The compound is expected to be miscible with or soluble in a range of organic solvents.[1] General literature suggests good solubility of similar compounds in solvents like acetone, benzene, carbon disulfide, diethyl ether, and ethanol.[1]

While these qualitative assessments are useful for initial planning, quantitative data is essential for any meaningful drug development activities. The subsequent sections of this guide are dedicated to the experimental determination of these precise values.

Experimental Determination of Solubility: A Methodological Deep Dive

The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method .[8] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the dissolved compound in the resulting saturated solution is then quantified. For early-stage drug discovery, a kinetic solubility assay is often employed as a higher-throughput alternative.[9][10] This guide will provide protocols for both.

Thermodynamic Solubility Determination in Organic Solvents

Rationale: Determining the solubility in a range of organic solvents is crucial for identifying suitable solvent systems for synthesis, purification, and formulation. The choice of solvents should span a range of polarities to provide a comprehensive understanding of the compound's dissolution behavior.

Experimental Workflow:

Caption: Thermodynamic solubility workflow in organic solvents.

Detailed Protocol:

-

Preparation:

-

Add an excess amount of crystalline this compound to several glass vials. A 10% excess above the expected saturation point is recommended to ensure a saturated solution is formed without significantly altering the solvent properties.[11]

-

Dispense a precise volume (e.g., 1 mL) of the desired organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile) into the vials.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of dilutions of the clear filtrate.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Thermodynamic Aqueous Solubility Determination (pH-dependent)

Rationale: For ionizable compounds like this compound, aqueous solubility is highly dependent on the pH of the medium.[2][3][4] Determining the solubility across a physiologically relevant pH range (typically 1.2 to 7.4) is critical for predicting its absorption in the gastrointestinal tract.

Experimental Workflow:

Caption: pH-dependent aqueous solubility determination workflow.

Detailed Protocol:

-

Preparation:

-

Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Add an excess of this compound to each buffer solution in separate vials.

-

-

Equilibration:

-

Incubate the vials at 37°C with constant agitation for 24 to 48 hours.

-

-

Phase Separation and pH Measurement:

-

Perform centrifugation and filtration as described for organic solvents.

-

Crucially, measure the pH of the final saturated solution to ensure it has not shifted significantly due to the dissolution of the compound.[8]

-

-

Quantification:

-

Prepare appropriate dilutions of the aqueous filtrate and quantify the concentration of the dissolved compound, typically using HPLC-UV or LC-MS/MS for higher sensitivity.

-

Kinetic Solubility Assay

Rationale: In early drug discovery, a rapid assessment of solubility is often required to screen large numbers of compounds. The kinetic solubility assay, which measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer, provides a high-throughput alternative to the more time-consuming thermodynamic method.[9][10]

Experimental Workflow:

Caption: Kinetic solubility assay workflow.

Detailed Protocol:

-

Preparation:

-

Incubation:

-

Seal the plate and incubate at room temperature with shaking for a defined, shorter period, typically 1 to 2 hours.[13]

-

-

Detection:

Analytical Quantification

Accurate quantification of the dissolved compound is paramount for a reliable solubility profile. Both UV-Vis spectrophotometry and HPLC-UV are suitable methods for quinoline derivatives.

UV-Vis Spectrophotometry

Principle: This method relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. A standard calibration curve must be generated using solutions of known concentrations.

Procedure:

-

Prepare a series of standard solutions of this compound in the same solvent/buffer as the solubility samples.

-

Scan the UV-Vis spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of each standard solution and the unknown samples at the λmax.

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of the unknown samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates the compound of interest from any potential impurities or degradants before quantification by a UV detector. This method offers higher specificity and is generally preferred.

Exemplary HPLC Method (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at the λmax determined by spectrophotometry.

-

Quantification: Based on the peak area of the analyte compared to a standard curve.

Data Interpretation and Reporting

The solubility data should be reported in standard units, such as mg/mL or µM. For aqueous solubility, it is essential to report the pH of the solution at which the measurement was made. The results can be presented in a clear tabular format, as exemplified below.

Table 1: Hypothetical Solubility Profile of this compound

| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Aqueous Buffer, pH 1.2 | 37 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Aqueous Buffer, pH 4.5 | 37 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Aqueous Buffer, pH 6.8 | 37 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Aqueous Buffer, pH 7.4 | 37 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] | Kinetic |

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound. By understanding the compound's physicochemical properties and applying the detailed experimental protocols for thermodynamic and kinetic solubility assays, researchers can generate the critical data needed to advance their drug discovery and development programs. The emphasis on robust analytical quantification and careful experimental execution will ensure the generation of a reliable and invaluable solubility profile, paving the way for informed decisions in formulation and preclinical studies.

References

- Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

BioDuro. ADME Solubility Assay. [Online] Available at: [Link]

- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119.

-

Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Online] Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] Available at: [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5127.

- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 57.

- Atlantis Press. (2021). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Proceedings of the 2021 5th International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2021).

-

PubChem. This compound. [Online] Available at: [Link]

-

SciELO. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Online] Available at: [Link]

-

SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Online] Available at: [Link]

- Revue Roumaine de Chimie. (2011). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. 56(7), 719-725.

-

Frontiers in Chemistry. (2022). Quinolines: the role of substitution site in antileishmanial activity. [Online] Available at: [Link]

-

Wikipedia. Quinoline. [Online] Available at: [Link]

- MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Colloids and Interfaces, 5(2), 28.

-

ResearchGate. (2021). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Online] Available at: [Link]

-

Semantic Scholar. (2014). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. [Online] Available at: [Link]

-

ResearchGate. The structures of the substituted quinolines. [Online] Available at: [Link]

-

PubChem. 4-Bromo-3-chloroaniline. [Online] Available at: [Link]

Sources

- 1. Buy this compound | 1208452-88-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. This compound | C10H7BrClNO | CID 45925756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1208452-88-3 [chemicalbook.com]

- 7. Quinoline - Wikipedia [en.wikipedia.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]